![molecular formula C10H8ClF5O3S B2973743 2-(2,2-Difluoroethoxy)-4-methyl-6-(trifluoromethyl)benzenesulfonyl chloride CAS No. 2460751-35-1](/img/structure/B2973743.png)
2-(2,2-Difluoroethoxy)-4-methyl-6-(trifluoromethyl)benzenesulfonyl chloride
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Overview
Description
This compound is a type of benzenesulfonyl chloride that is ortho-substituted . It is a key building block of penoxsulam .
Synthesis Analysis
A convenient and efficient three-step synthesis of this compound has been described . The synthesis starts from commercially available 3-bromobenzotrifluoride to provide (2-bromo-6-(trifluoromethyl)phenyl)(propyl)sulfane. This is followed by a copper-catalyzed C-O coupling to introduce the difluoroethoxy moiety and chloroxidation conditions to give the desired sulfonyl chloride .Molecular Structure Analysis
The molecular formula of this compound is C9H6ClF5O3S . Its average mass is 324.652 Da and its monoisotopic mass is 323.964630 Da .Chemical Reactions Analysis
The compound undergoes a regioselective lithiation and subsequent electrophilic substitution . It also undergoes a copper-catalyzed C-O coupling .Physical And Chemical Properties Analysis
The melting point of this compound is 70-72 °C . Its boiling point is predicted to be 341.1±42.0 °C and its density is predicted to be 1.535±0.06 g/cm3 .Scientific Research Applications
Solid-Phase Synthesis
Polymer-supported benzenesulfonamides prepared using various immobilized primary amines and 2/4-nitrobenzenesulfonyl chloride have been utilized as key intermediates in different chemical transformations. This includes unusual rearrangements to yield diverse privileged scaffolds, indicating the compound's significance in solid-phase synthesis applications (Fülöpová & Soural, 2015).
Synthesis of Key Building Blocks
The compound has been described as a convenient and efficient synthesis component for penoxsulam, a key building block. The process involves a regioselective lithiation and subsequent electrophilic substitution, highlighting its role in complex chemical syntheses (Huang et al., 2019).
Fuel Cell Applications
It has been used in the synthesis of diazonium (perfluoroalkyl) benzenesulfonimide monomer from Nafion monomer for proton exchange membrane fuel cells. This illustrates its potential in energy-related applications, particularly in fuel cell technology (Mei et al., 2014).
Molecular-Electronic Structure Studies
The compound has been involved in studies related to molecular-electronic structures and kinetic investigations of sterically hindered isomeric forms, providing insights into the molecular structure and behavior of complex organic molecules (Rublova et al., 2017).
Nanofiltration Membrane Development
This compound has been used in the development of novel sulfonated thin-film composite nanofiltration membranes, which are important for water treatment and filtration technologies. This application demonstrates its role in environmental engineering and sustainability (Liu et al., 2012).
Safety and Hazards
properties
IUPAC Name |
2-(2,2-difluoroethoxy)-4-methyl-6-(trifluoromethyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF5O3S/c1-5-2-6(10(14,15)16)9(20(11,17)18)7(3-5)19-4-8(12)13/h2-3,8H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOKSLUNRCILLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(F)F)S(=O)(=O)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Difluoroethoxy)-4-methyl-6-(trifluoromethyl)benzenesulfonyl chloride |
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